molecular formula C6H12FN B12998304 (2R,4R)-4-Fluoro-2-methylpiperidine

(2R,4R)-4-Fluoro-2-methylpiperidine

Cat. No.: B12998304
M. Wt: 117.16 g/mol
InChI Key: YKJGQFJFDSSLBX-PHDIDXHHSA-N
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Description

(2R,4R)-4-Fluoro-2-methylpiperidine is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of fluorine and a methyl group in the piperidine ring makes this compound an interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Fluoro-2-methylpiperidine can be achieved through several methods. One common approach involves the use of (2R,4R)-4-methylpiperidine as a starting material. The fluorination of (2R,4R)-4-methylpiperidine can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another method involves the use of (2R,4R)-4-methylpiperidine-2-carboxylate as a precursor, followed by fluorination and subsequent reduction to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly fluorinating agents and catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Fluoro-2-methylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4R)-4-Fluoro-2-methylpiperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,4R)-4-Fluoro-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methylpiperidine
  • (2R,4R)-4-Fluoropiperidine
  • (2R,4R)-4-Methyl-2-piperidinecarboxylate

Uniqueness

(2R,4R)-4-Fluoro-2-methylpiperidine is unique due to the presence of both fluorine and a methyl group in the piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. The chiral nature of the compound also allows for enantioselective interactions with biological targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(2R,4R)-4-fluoro-2-methylpiperidine

InChI

InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

YKJGQFJFDSSLBX-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)F

Canonical SMILES

CC1CC(CCN1)F

Origin of Product

United States

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